4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an iodine atom at position 4, two methyl groups at positions 1 and 5, and a carboxylic acid group at position 3. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium ethoxide.
Another approach involves the iodination of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid using iodine and ammonium hydroxide. This method ensures the selective introduction of the iodine atom at the desired position on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are often used for these reactions.
Reduction Reactions: Reduction of the carboxylic acid group can yield corresponding alcohols or aldehydes. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium compounds, Grignard reagents, and palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives such as pyrazole-3-carboxylic acid derivatives.
Reduction: Alcohols, aldehydes, or other reduced forms of the compound.
Scientific Research Applications
4-Iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid: Contains only one methyl group, which may affect its reactivity and biological activity.
4-Iodo-1,5-dimethyl-1H-pyrazole: Lacks the carboxylic acid group, which may influence its solubility and reactivity.
Uniqueness
4-Iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group
Properties
IUPAC Name |
4-iodo-1,5-dimethylpyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-3-4(7)5(6(10)11)8-9(3)2/h1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKCKWLAENNHOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232232 | |
Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6647-95-6 | |
Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6647-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.